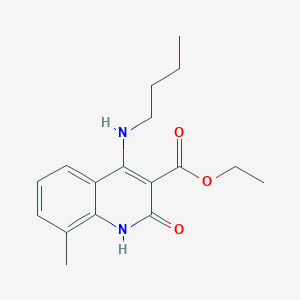![molecular formula C15H12N2S3 B2823637 2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 478067-58-2](/img/structure/B2823637.png)
2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been synthesized as potential inhibitors of various enzymes and have shown promising antitumor activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed using crystal structure analysis . This analysis provides insights into the hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of the EZH2 enzyme, which is often mutated or overexpressed in various types of cancer .Applications De Recherche Scientifique
Synthesis and Reactivity
- The synthesis of thieno[3,2-d]pyrimidine derivatives involves reactions with arylsulfanyl chlorides, leading to the formation of fused pyrimidine systems. These reactions showcase the compound's utility in creating complex heterocyclic structures, which are pivotal in medicinal chemistry for drug design and development (Dyachenko et al., 2014).
Antimicrobial Properties
- Research into novel pyrazolopyrimidines incorporating phenylsulfonyl groups has revealed antimicrobial potential. The synthesis of these compounds demonstrates the broader chemical utility of thieno[3,2-d]pyrimidine derivatives in creating bioactive molecules that could lead to new antimicrobial agents (Alsaedi et al., 2019).
Chemotherapeutic Potential
- Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifolate inhibitory activity, showcasing their potential application in cancer therapy. These compounds exhibit selectivity for high-affinity folate receptors, presenting a targeted approach for antitumor drug development (Deng et al., 2009).
Material Science Applications
- The synthesis and solid-state fluorescence properties of 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides highlight the potential of thieno[3,2-d]pyrimidine derivatives in materials science, particularly in the development of new fluorescent compounds for various applications ranging from bioimaging to sensors (Yokota et al., 2012).
Nonlinear Optical Properties
- Thieno[3,2-d]pyrimidine derivatives have been studied for their nonlinear optical (NLO) properties, indicating their utility in the development of NLO materials. This research opens avenues for the use of such compounds in optoelectronic devices and high-technology applications, showcasing the versatility of thieno[3,2-d]pyrimidine derivatives beyond pharmaceutical uses (Hussain et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine are EZH2 and Tubulin . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in cell division and intracellular transport.
Mode of Action
This compound acts as an inhibitor of EZH2 and Tubulin . It binds to these targets and interferes with their normal function. For EZH2, this results in a reduction of histone methylation, leading to changes in gene expression . For Tubulin, the compound prevents the polymerization of tubulin into microtubules, disrupting cell division and other cellular processes .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . This can have various downstream effects depending on the specific genes affected. The inhibition of Tubulin disrupts the formation of microtubules, affecting the cell cycle and intracellular transport .
Result of Action
The compound has demonstrated potent antiproliferative activity against various cancer cell lines . It can significantly affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . It also exhibits dose-dependent inhibition of tumor cell migration and invasion .
Orientations Futures
Thieno[3,2-d]pyrimidine derivatives show promise as potential antitumor agents . Future research could focus on further optimizing these compounds to improve their antitumor activities. This could involve modifications to the structure of the molecule, testing the compounds against a wider range of cancer cell lines, and conducting in vivo studies to assess the efficacy and safety of these compounds in animal models .
Propriétés
IUPAC Name |
4-phenylsulfanyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S3/c1-2-9-19-15-16-12-8-10-18-13(12)14(17-15)20-11-6-4-3-5-7-11/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHOJJTECZQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2823557.png)

![4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823559.png)
![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2823563.png)
![1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823565.png)
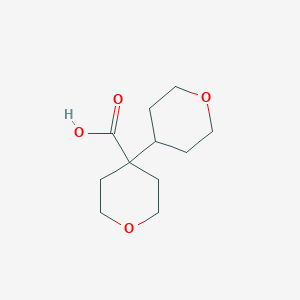
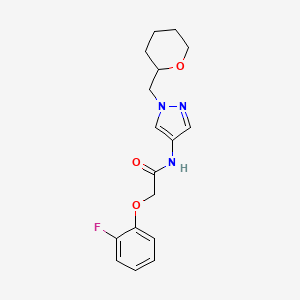
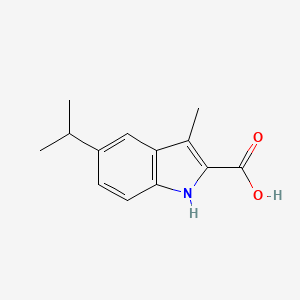
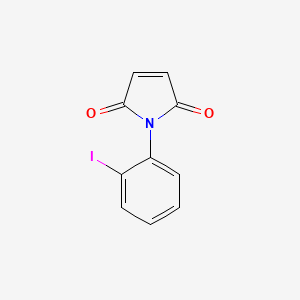
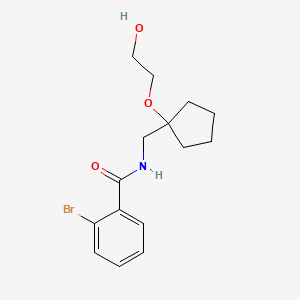
![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)
